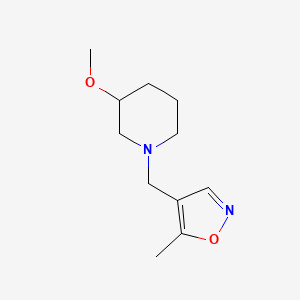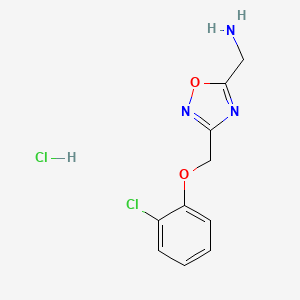
4-Bromo-1-benzothiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves photoredox-catalyzed cascade annulations, utilizing sulfonyl chlorides and alkynes or alkenes as starting materials. In particular, methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes have been used with sulfonyl chlorides to synthesize a variety of benzothiophenes under ambient temperature conditions, yielding moderate to good outcomes (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be characterized using various spectroscopic techniques. For instance, single crystal X-ray diffraction (XRD) provides insights into the crystalline structure, while NBO and HOMO-LUMO analyses offer details on the electronic properties and stability of the molecule. These analyses highlight the importance of hyperconjugative interactions and charge delocalization in stabilizing the molecular structure (Sarojini et al., 2012).
Chemical Reactions and Properties
Benzothiophene derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from thiadiazole derivatives showcases the compound's reactivity towards nucleophiles and electrophiles. This method provides a straightforward approach to accessing 1-benzothiophen-2-amines, which are valuable intermediates in pharmaceutical synthesis (Petrov et al., 2015).
Applications De Recherche Scientifique
Synthesis of Benzothiophenes
- Uchida, Kinoshita, and Miura (2020) developed a method for the synthesis of benzothiophene oxides and benzothiophenes, which are important intermediates in organic synthesis. Their method involves using 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes and thionyl chloride for efficient syntheses (Uchida, Kinoshita, & Miura, 2020).
Photoredox-catalyzed Cascade Annulation
- Yan, Xu, Zhou, Chen, and Song (2018) developed a photoredox-catalyzed cascade annulation method using sulfonyl chlorides. This method is used for synthesizing benzothiophenes and benzoselenophenes, contributing to the field of heterocyclic chemistry (Yan et al., 2018).
Synthesis of Selective Estrogen Receptor Modulators
- Petrov, Popova, and Androsov (2015) discussed the synthesis of 2-Dimethylamino-1-benzothiophen-6-ol as a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator. This research highlights the medicinal chemistry applications of benzothiophene derivatives (Petrov, Popova, & Androsov, 2015).
Development of Antimalarials
- Banerjee, Sharma, Kapoor, Dwivedi, Surolia, and Surolia (2011) synthesized bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl-ACP reductase. These compounds show promise for the development of potent antimalarials, demonstrating the potential of benzothiophene derivatives in therapeutic applications (Banerjee et al., 2011).
Synthesis of Aromatic Sulfonyl Chlorides
- Kim, Ko, and Kim (1992) explored a method for synthesizing various aromatic sulfonyl chlorides. These compounds have broad applications in organic synthesis and medicinal chemistry (Kim, Ko, & Kim, 1992).
Enzyme Inhibitory Potential
- Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, and Khan (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. This research is significant in the development of therapeutic agents (Abbasi et al., 2019).
Propriétés
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMUHWEMXDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)Cl)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-benzothiophene-2-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)




![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

